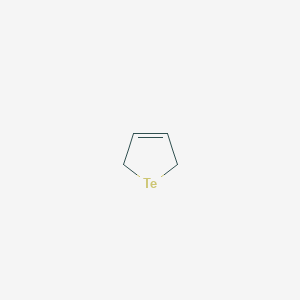
2,5-Dihydrotellurophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydrotellurophene is a heterocyclic compound containing tellurium. It is part of the tellurophene family, which are tellurium analogues of thiophenes and selenophenes. The compound is characterized by a five-membered ring structure with tellurium as the heteroatom. Due to the unique properties of tellurium, this compound exhibits distinct chemical behaviors compared to its sulfur and selenium counterparts .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrotellurophene typically involves the reaction of sodium telluride with diacetylene in methanol at 20°C. This method can be generalized to prepare 2,5-derivatives of tellurophene by selecting suitably substituted diacetylene precursors . Another method involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, resulting in tetraphenyltellurophene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure high yields and purity.
化学反应分析
Types of Reactions: 2,5-Dihydrotellurophene undergoes various chemical reactions, including:
Oxidation: Treatment with hydrogen peroxide (H₂O₂) can oxidize this compound to its 1-oxide form.
Halogenation: The compound can be converted to its 1,1-dibromide and 1,1-diiodide by treatment with bromine (Br₂) and iodine (I₂), respectively.
Fluorination: Treatment with xenon difluoride (XeF₂) affords the 1,1-difluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂)
Halogenation: Bromine (Br₂), Iodine (I₂)
Fluorination: Xenon difluoride (XeF₂)
Major Products:
Oxidation: this compound 1-oxide
Halogenation: 1,1-Dibromide, 1,1-Diiodide
Fluorination: 1,1-Difluoride
科学研究应用
2,5-Dihydrotellurophene has several applications in scientific research:
Chemistry: It is used in the synthesis of novel heterocyclic compounds and as a precursor for organic metals.
Biology: The compound’s unique properties make it a subject of interest in biochemical studies, particularly in understanding the behavior of tellurium-containing molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
作用机制
The mechanism by which 2,5-Dihydrotellurophene exerts its effects is primarily through its interaction with other molecules via its tellurium atom. The tellurium atom’s larger size and polarizability compared to sulfur and selenium allow it to participate in unique chemical reactions. These interactions can influence the compound’s electronic properties, making it useful in the formation of semiconducting materials and charge-transfer complexes .
相似化合物的比较
Thiophene: Contains sulfur as the heteroatom.
Selenophene: Contains selenium as the heteroatom.
Tellurophene: The parent compound of 2,5-Dihydrotellurophene, containing tellurium.
Comparison: this compound is unique due to the presence of tellurium, which imparts distinct chemical and physical properties. Compared to thiophene and selenophene, this compound has a larger atomic radius and higher polarizability, leading to different reactivity and stability profiles. Its ability to form semiconducting materials and charge-transfer complexes is a notable feature that distinguishes it from its sulfur and selenium analogues .
属性
CAS 编号 |
77422-86-7 |
|---|---|
分子式 |
C4H6Te |
分子量 |
181.7 g/mol |
IUPAC 名称 |
2,5-dihydrotellurophene |
InChI |
InChI=1S/C4H6Te/c1-2-4-5-3-1/h1-2H,3-4H2 |
InChI 键 |
UFOXYQZTHSXGTG-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC[Te]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
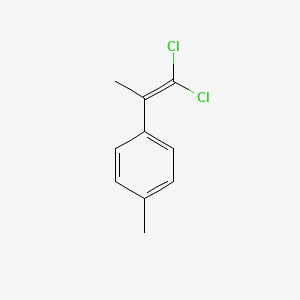
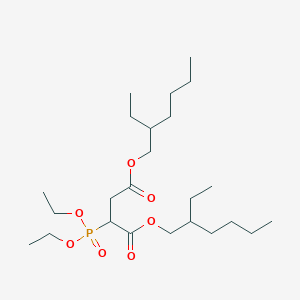
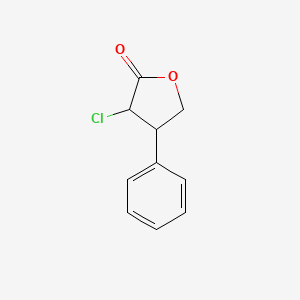
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

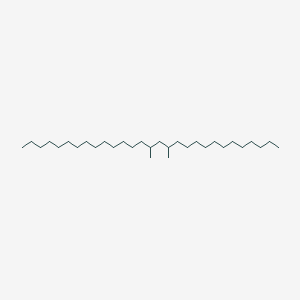
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
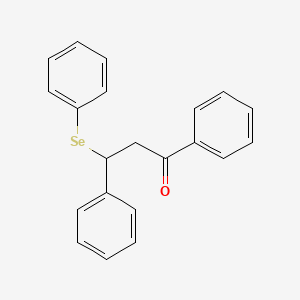
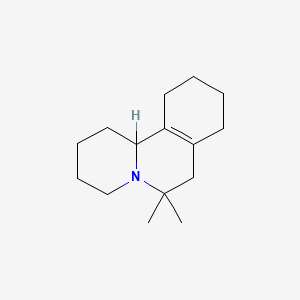
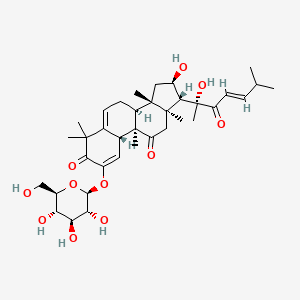
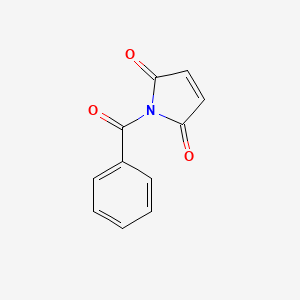
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)
